2-Chloro-beta-nitrostyrene
Overview
Description
2-Chloro-beta-nitrostyrene: is an organic compound characterized by the presence of a nitro group and a chlorine atom attached to a styrene backbone. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ionic Liquid Media: Another method involves the condensation of benzaldehyde with nitromethane in highly hydrophilic ionic liquid media, such as (2-hydroxyethyl) ammonium formate.
Industrial Production Methods: Industrial production typically follows the Henry reaction due to its simplicity and high yield. The reaction is conducted in an acetic acid solvent with a primary amine catalyst, ensuring safety and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chloro-beta-nitrostyrene can undergo oxidation to form various products, including nitrobenzaldehydes.
Substitution: It can also participate in substitution reactions, particularly with halogens, to form bromo-nitrostyrene.
Common Reagents and Conditions:
Oxidation: Ozone or other strong oxidizing agents.
Reduction: Sodium borohydride and copper (II) chloride.
Substitution: Bromine for halogenation reactions.
Major Products:
Oxidation: 2-nitrobenzaldehyde.
Reduction: Phenethylamines.
Substitution: Bromo-nitrostyrene.
Scientific Research Applications
2-Chloro-beta-nitrostyrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. For instance, as a tyrosine kinase inhibitor, it interferes with the phosphorylation processes essential for signal transduction . The compound’s nitro group plays a crucial role in its reactivity, facilitating various chemical transformations.
Comparison with Similar Compounds
Beta-nitrostyrene: Shares a similar structure but lacks the chlorine atom.
4-Fluoro-beta-nitrostyrene: Contains a fluorine atom instead of chlorine.
4-Methyl-beta-nitrostyrene: Features a methyl group in place of the chlorine atom.
Uniqueness: 2-Chloro-beta-nitrostyrene is unique due to the presence of the chlorine atom, which enhances its reactivity and makes it suitable for specific industrial applications, such as the synthesis of bromo-nitrostyrene .
Properties
IUPAC Name |
1-chloro-2-(2-nitroethenyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-4-2-1-3-7(8)5-6-10(11)12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKJTRDWAZGBLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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